molecular formula C20H24FN3O4S B2737948 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-63-5

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Cat. No. B2737948
CAS RN: 897621-63-5
M. Wt: 421.49
InChI Key: RFSNFFALOYZOHH-UHFFFAOYSA-N
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Description

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as FPEA and is a member of the piperazine class of compounds. FPEA has been shown to have a range of biochemical and physiological effects that make it a promising candidate for various applications in scientific research.

Scientific Research Applications

1. Thermal Degradation Analysis

The compound 2-[(Diphenylmethyl)sulfinyl]acetamide, similar in structure to 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide, is used in cognitive enhancement and narcolepsy treatment. Research by Dowling et al. (2017) on its thermal degradation during gas chromatography-mass spectrometry (GC-MS) analysis highlights the analytical challenges in forensic and clinical analysis of such compounds. This study contributes to understanding the stability and degradation behaviors of similar compounds in analytical settings (Dowling et al., 2017).

2. Imaging Applications

A study by Dollé et al. (2008) on a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are structurally related, discusses their use as selective ligands for imaging the translocator protein (18 kDa) with PET. This indicates potential applications of similar compounds in diagnostic imaging and in vivo tracking of specific proteins (Dollé et al., 2008).

3. Cancer Research and Immunomodulation

In the field of oncology, compounds like N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide have been studied for their potential in cancer treatment. Wang et al. (2004) researched a similar compound, highlighting its ability to modify lymphoid cell reactivity in tumor growth, thereby impacting tumor cell destruction. This suggests potential applications of structurally related compounds in immunotherapy and cancer treatment (Wang et al., 2004).

4. Pharmaceutical Synthesis and Drug Development

A study by Magadum and Yadav (2018) on the chemoselective acetylation of aminophenols, a process relevant for synthesizing compounds like N-(2-Hydroxyphenyl)acetamide, provides insights into the synthesis of pharmaceuticals and antimalarial drugs. This indicates potential applications in drug development and synthesis of related compounds (Magadum & Yadav, 2018).

5. Antimicrobial Activities

Tanaka et al. (2019) identified DSP-0565, a broad-spectrum anti-epileptic drug candidate structurally related to 2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide. Their work suggests the potential application of similar compounds in developing new antimicrobial and anti-epileptic treatments (Tanaka et al., 2019).

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O4S/c21-17-6-8-19(9-7-17)28-16-20(25)22-10-15-29(26,27)24-13-11-23(12-14-24)18-4-2-1-3-5-18/h1-9H,10-16H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSNFFALOYZOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenoxy)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

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